N,N-Dibutyl-2-chloroacetamide
Overview
Description
N,N-Dibutyl-2-chloroacetamide is a useful research compound. Its molecular formula is C10H20ClNO and its molecular weight is 205.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lipophilicity and Pharmacokinetics Prediction
N,N-Dibutyl-2-chloroacetamide, as part of the N-(substituted phenyl)-2-chloroacetamides family, has been explored for its biological potential. Studies have utilized chemometric approaches to predict essential properties influencing the biological activity of these compounds. By applying Lipinski and Ghose’s rules, it was found that chloroacetamides like this compound fulfill the theoretical requirements for bioactive compounds. Lipophilicity, a key determinant of pharmacokinetics, was assessed using reversed-phase thin-layer chromatography and correlated with software-calculated log P values, suggesting its potential in preclinical research (Vastag, Apostolov, & Matijević, 2018).
Chemical Reactivity and Heterocyclic Synthesis
The chemical reactivity of N-aryl 2-chloroacetamides, a category to which this compound belongs, is characterized by the easy displacement of its chlorine atom by various nucleophiles. This nucleophilic substitution often leads to the formation of diverse heterocyclic systems such as imidazole, pyrrole, thiazolidine-4-one, and thiophene, showcasing its utility in synthetic organic chemistry (Abdel‐Latif, Fahad, & Ismail, 2020).
Herbicidal Activity
Chloroacetamide derivatives, including those structurally similar to this compound, have been studied for their herbicidal properties. These compounds, like N-(1-Arylethenyl)-2-chloroacetamides, have shown significant activity against upland weeds. This highlights the potential agricultural applications of this compound in controlling unwanted plant growth (Okamoto et al., 1991).
Role in Metabolism and Environmental Impact
This compound, as part of the broader chloroacetamide group, is significant in environmental and metabolic studies. For instance, metabolism studies of N,N-Diallyl-2,2-dichloroacetamide in corn plants and rats have provided insights into the environmental behavior and degradation of chloroacetamides, which can be extrapolated to understand the fate of this compound in similar contexts (Miaullis, Thomas, Gray, Murphy, & Hollingworth, 1978).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N,N-Dibutyl-2-chloroacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways in which these enzymes are involved . For instance, it has been observed to interact with proteases, thereby affecting protein degradation processes . The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it has been shown to affect the expression of certain genes, thereby influencing cellular responses to external stimuli . These effects can lead to alterations in cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to the compound can also result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . These effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For instance, the compound can affect the activity of enzymes involved in the metabolism of amino acids and lipids . These interactions can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, this compound can influence the overall metabolic balance within cells, impacting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects . The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are important for its activity and function . The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its intended location . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
N,N-dibutyl-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO/c1-3-5-7-12(8-6-4-2)10(13)9-11/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLDNNDUGQPSRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278583 | |
Record name | N,N-Dibutyl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567-59-1 | |
Record name | NSC8291 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dibutyl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.